2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The nature of these equivalents determines the reaction conditions. Common synthetic routes include the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate, or the reaction with aromatic or aliphatic aldehydes . Industrial production methods often involve the use of cyanogen bromide in acetonitrile solution .
Chemical Reactions Analysis
2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory agent . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, cancer cells, or other target cells .
Comparison with Similar Compounds
2-methyl-1-[2-(2-naphthyl)-2-oxoethyl]pyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its specific structural features and pharmacological activities. Similar compounds include other pyrimido[1,2-a]benzimidazoles and benzimidazole derivatives, which also exhibit a range of biological activities
Properties
Molecular Formula |
C23H17N3O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-methyl-1-(2-naphthalen-2-yl-2-oxoethyl)pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C23H17N3O2/c1-15-12-22(28)26-20-9-5-4-8-19(20)24-23(26)25(15)14-21(27)18-11-10-16-6-2-3-7-17(16)13-18/h2-13H,14H2,1H3 |
InChI Key |
GMGQFEBDCUEJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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